molecular formula C8H7N3O2 B1357808 Benzo[d]oxazole-2-carbohydrazide CAS No. 27507-90-0

Benzo[d]oxazole-2-carbohydrazide

Cat. No.: B1357808
CAS No.: 27507-90-0
M. Wt: 177.16 g/mol
InChI Key: VKHNEIIQEKUELV-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-2-carbohydrazide is a heterocyclic compound featuring a benzoxazole ring fused with a carbohydrazide group. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The benzoxazole moiety is known for its wide range of pharmacological properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]oxazole-2-carbohydrazide typically involves the reaction of 2-aminophenol with various reagents to form the benzoxazole ring, followed by the introduction of the carbohydrazide group. One common method includes:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Benzo[d]oxazole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Benzo[d]oxazole-2-carbohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzo[d]oxazole-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: Benzo[d]oxazole-2-carbohydrazide is unique due to the presence of both the benzoxazole ring and the carbohydrazide group, which confer distinct biological activities and chemical reactivity. This combination makes it a versatile compound in various research and industrial applications.

Biological Activity

Benzo[d]oxazole-2-carbohydrazide (BOC) is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly its antitumor and antimicrobial properties. This article delves into the various aspects of BOC's biological activity, supported by research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzo[d]oxazole ring fused with a carbohydrazide functional group. Its chemical formula is C8H7N3O2\text{C}_8\text{H}_7\text{N}_3\text{O}_2, and it features a hydrazine-like moiety that enhances its reactivity with biological targets. The compound's structure allows for modifications that can lead to derivatives with improved pharmacological properties .

Antitumor Activity

Research indicates that BOC exhibits significant antitumor activity against various cancer cell lines, including those that are drug-resistant. The mechanisms underlying this activity include:

  • Inhibition of Cellular Processes : BOC interferes with critical cellular processes essential for cancer cell growth and survival. This includes the modulation of apoptosis pathways and cell cycle regulation .
  • Targeting Specific Enzymes : The compound may inhibit key enzymes involved in cancer progression, although specific targets remain under investigation .

Case Studies

  • In Vitro Studies : In a study evaluating the cytotoxic effects of BOC on various cancer cell lines, it was found to significantly reduce cell viability in a dose-dependent manner, particularly in multidrug-resistant cells .
  • Mechanistic Insights : Further investigations revealed that BOC induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

In addition to its antitumor properties, BOC also demonstrates promising antimicrobial activity against various bacterial strains. The proposed mechanisms include:

  • Inhibition of Cell Wall Synthesis : BOC's interaction with bacterial enzymes involved in cell wall synthesis has been suggested as a primary mechanism for its antimicrobial effects .
  • Broad-Spectrum Efficacy : Studies have shown that derivatives of BOC exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study Focus Area Findings Reference
Study 1AntitumorSignificant cytotoxicity against drug-resistant cancer cell lines; induction of apoptosis
Study 2AntimicrobialEffective against multiple bacterial strains; inhibition of cell wall synthesis
Study 3MechanisticModulation of apoptosis pathways; downregulation of Bcl-2

Structural Modifications and Derivatives

The versatility of BOC's structure allows researchers to create derivatives with potentially enhanced biological activities. By modifying functional groups on the benzo[d]oxazole core, new compounds can be synthesized for further evaluation. This approach facilitates the exploration of structure-activity relationships (SAR) critical for drug development .

Properties

IUPAC Name

1,3-benzoxazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHNEIIQEKUELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.